molecular formula C14H10N4O B1662815 Olprinone CAS No. 106730-54-5

Olprinone

Cat. No. B1662815
CAS RN: 106730-54-5
M. Wt: 250.25 g/mol
InChI Key: JPAWFIIYTJQOKW-UHFFFAOYSA-N
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Description

Olprinone is a cardiotonic agent . It has been marketed in Japan since 1996 . Olprinone is a newly developed phosphodiesterase III inhibitor characterized by several properties . First, olprinone has positive inotropic and vasodilator actions and improves myocardial mechanical efficiency .


Molecular Structure Analysis

The molecular formula of Olprinone is C14H10N4O . Its molecular weight is 250.261 g/mol . The IUPAC name is 5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-1 H -pyridine-3-carbonitrile .


Chemical Reactions Analysis

As a phosphodiesterase III inhibitor, Olprinone has been found to have anti-inflammatory effects in addition to its main inotropic and peripheral vasodilatory effects . It improves myocardial mechanical efficiency via elevation of intracellular cAMP levels in both cardiomyocytes and vascular smooth muscle cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of Olprinone include a molecular formula of C14H10N4O and a molecular weight of 250.26 .

Scientific Research Applications

Olprinone: A Comprehensive Analysis of Scientific Research Applications: Olprinone is a phosphodiesterase type III (PDE3) inhibitor with several notable applications in scientific research and medicine. Below are detailed sections focusing on unique applications of Olprinone:

Cardiovascular Applications

Olprinone has been studied for its effects on patients with cardiovascular conditions. Research suggests that it may reduce the incidence of major adverse cardiac and cerebrovascular events (MACCE) and cardiac deaths, potentially due to an increased use of β-blockers .

Anti-inflammatory Properties

Studies have shown that Olprinone can attenuate the acute inflammatory response. This property makes it a candidate for treating conditions characterized by inflammation .

Antioxidant Effects

Olprinone may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress associated with various diseases .

Lung Protection

The compound has been suggested to suppress aggravated inflammation and lung epithelial cell damage, indicating a potential role in treating inflammatory lung damage .

Positive Inotropic Effects

As a PDE3 inhibitor, Olprinone has positive inotropic effects, which means it can increase the force of heart muscle contractions, potentially benefiting patients with heart failure .

Peripheral Vasodilatory Effects

Olprinone causes peripheral vasodilation, which can lower blood pressure and reduce the workload on the heart .

Bronchodilator Effect

It also has a bronchodilator effect, which can be useful in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Each of these applications provides a unique insight into the versatility of Olprinone in scientific research and therapeutic interventions. Further studies are likely to expand our understanding of its full potential across different fields of medicine.

Springer - Comparing the effects of milrinone and olprinone PLOS - Olprinone Attenuates the Acute Inflammatory Response IJMS - Effects of PDE3 Inhibitor Olprinone

Mechanism of Action

Target of Action

Olprinone is a compound that primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme found in various parts of the body, including the myocardium, vascular smooth muscle, fat tissue, and platelets . It plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is vital for various physiological reactions .

Mode of Action

Olprinone acts by selectively inhibiting PDE III . This inhibition leads to an increased concentration of cAMP . The elevated cAMP levels then activate protein kinase A, which in turn activates potential-dependent Ca2+ channels on cell membranes . This series of interactions enhances myocardial contraction .

Biochemical Pathways

The inhibition of PDE III by Olprinone affects several biochemical pathways. Primarily, it enhances myocardial contraction and produces vasodilation . It also suppresses platelet aggregation . These effects are precisely why PDE III inhibitors like Olprinone can be used to treat heart failure .

Result of Action

The action of Olprinone results in several molecular and cellular effects. It has positive inotropic (increasing myocardial contraction) and vasodilator actions, improving myocardial mechanical efficiency . It also augments cerebral blood flow through a direct vasodilatory effect on cerebral arteries . Moreover, Olprinone has been shown to reduce inflammation and tissue injury associated with spinal cord trauma .

Action Environment

The action, efficacy, and stability of Olprinone can be influenced by various environmental factors. For instance, under conditions of acute hypoxia, Olprinone has been shown to slow the progression of intestinal mucosal acidosis and gut barrier dysfunction, concurrently preserving microscopic structures . This suggests that the therapeutic effects of Olprinone may be particularly beneficial under certain environmental stress conditions, such as hypoxia .

Safety and Hazards

Safety data sheets indicate that Olprinone may cause skin irritation, serious eye irritation, and possibly respiratory irritation . It is very toxic if swallowed . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWFIIYTJQOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048461
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olprinone

CAS RN

106730-54-5
Record name Olprinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106730-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olprinone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olprinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLPRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 230 ml of N,N-dimethylformamide was dissolved 23.5 g of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one. The solution was stirred at 80° to 90° C. for 12 hours, together with 9.48 g of α-cyanoacetamide and 12.2 g of sodium methoxide. After cooling, the solvent was removed by distillation under reduced pressure and 500 ml of water was added to the residue to dissolve it. The solution was washed with 600 ml of chloroform. Next, about 5 ml of acetic acid was added to the aqueous layer to adjust pH to 6.5. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and then ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution. The solution was treated with activated charcoal. The filtrate was again adjusted to pH of 6.5 with about 7 ml of acetic acid. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and the ether, they were recrystallized from 100 ml of N,N-dimethylformamide to obtain 13 g of 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridinecarbonitrile.
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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